molecular formula C13H20N4O B2501526 1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide CAS No. 2261174-97-2

1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide

Cat. No. B2501526
CAS RN: 2261174-97-2
M. Wt: 248.33
InChI Key: HMZNBOSDOWEPHQ-VIFPVBQESA-N
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Description

The compound “1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide” likely belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .


Synthesis Analysis

The synthesis of similar compounds often involves the use of conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . A conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . When one substituent is axial and the other is equatorial, the most stable conformation will be the one with the bulkiest substituent in the equatorial position .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the use of conformational analysis to determine the most stable conformation . The axial–equatorial energy difference for methyl, ethyl, and isopropyl groups increases gradually . The tert-butyl group jumps to an energy difference of 23 kJ/mol (5.4 kcal/mol), over twice the value for the isopropyl group .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution and elimination reactions . These reactions involve the use of conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, "(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a solid substance. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.68 cm/s.

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. For example, some compounds may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

properties

IUPAC Name

1-tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-6-11-10(12(18)16-9(2)7-14)8-15-17(11)13(3,4)5/h8-9H,6H2,1-5H3,(H,16,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZNBOSDOWEPHQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C(C)(C)C)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=NN1C(C)(C)C)C(=O)N[C@@H](C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide

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